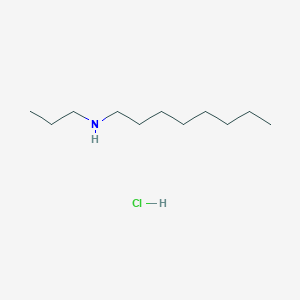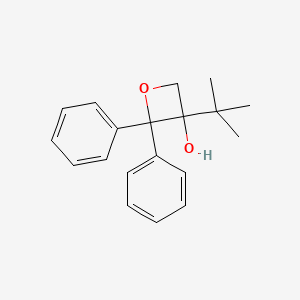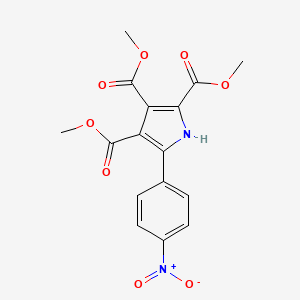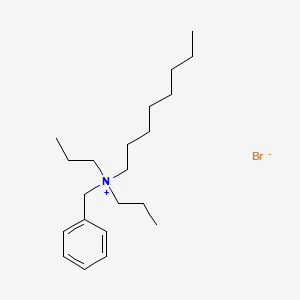![molecular formula C19H24N2O2 B14395527 N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea CAS No. 88132-37-0](/img/structure/B14395527.png)
N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylbutyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(4-phenylbutyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]carbamate.
Reduction: Formation of N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. The phenylbutyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Methoxy-N-methyl-N’-phenylurea: Lacks the phenylbutyl group, resulting in different reactivity and biological activity.
N-Methoxy-N-methyl-N’-[4-(4-methylphenyl)phenyl]urea: Contains a methyl group instead of a phenylbutyl group, affecting its chemical properties and applications.
Uniqueness
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
属性
CAS 编号 |
88132-37-0 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-methoxy-1-methyl-3-[4-(4-phenylbutyl)phenyl]urea |
InChI |
InChI=1S/C19H24N2O2/c1-21(23-2)19(22)20-18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,20,22) |
InChI 键 |
REDJNWVPSFCJDA-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=CC=C(C=C1)CCCCC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


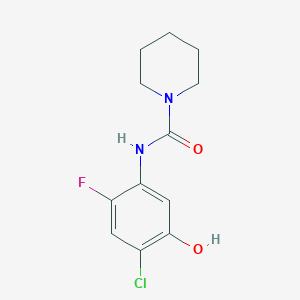
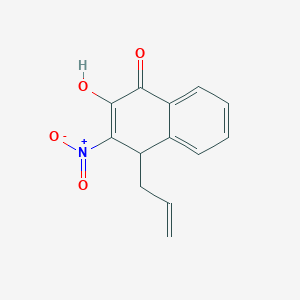
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
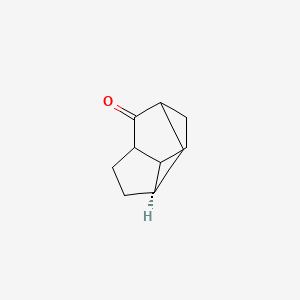
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
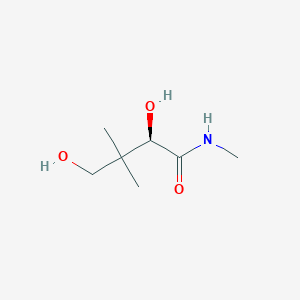

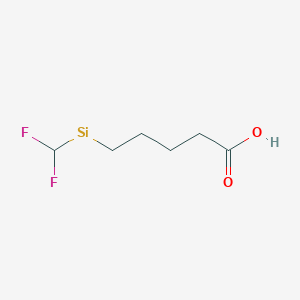

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
